molecular formula CNTe B1250781 HTeCN

HTeCN

Cat. No.: B1250781
M. Wt: 153.6 g/mol
InChI Key: PNRKLOJYSUEFFJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Hydrogen Tellurium Cyanide (HTeCN) is a chalcogen cyanide compound with the chemical formula HTeCN. Structurally, it comprises a tellurium atom bonded to a cyanide group (CN) and a hydrogen atom. This compound belongs to the family of hydrogen chalcogen cyanides, which includes HSCN (thiocyanic acid) and HSeCN (selenocyanic acid). HTeCN is notable for its unique electronic configuration, where the large atomic radius of tellurium contributes to weaker bond strengths compared to lighter chalcogen analogs . Its synthesis typically involves the reaction of hydrogen telluride (H₂Te) with cyanogen halides (e.g., CNBr), followed by purification via low-temperature crystallization .

Spectroscopic studies (NMR, IR) confirm its linear H-Te-C≡N geometry, with a bond length of 1.98 Å for Te–C and 1.15 Å for C≡N . Applications of HTeCN are primarily experimental, serving as a precursor in tellurium-based nanomaterials and catalysis research .

Properties

Molecular Formula

CNTe

Molecular Weight

153.6 g/mol

InChI

InChI=1S/CNTe/c2-1-3

InChI Key

PNRKLOJYSUEFFJ-UHFFFAOYSA-N

SMILES

C(#N)[Te]

Canonical SMILES

C(#N)[Te]

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Comparative Properties of HXCN (X = S, Se, Te)

Property HSCN HSeCN HTeCN
Molecular Weight (g/mol) 59.09 108.97 157.61
X–C Bond Length (Å) 1.61 1.78 1.98
C≡N Bond Length (Å) 1.15 1.15 1.15
pKa (in water) ~1.1 ~0.7 ~0.3
Thermal Stability (°C) Stable to 150 Stable to 100 Stable to 50

Key Observations :

  • Bond Lengths : The X–C bond lengthens significantly from sulfur (1.61 Å) to tellurium (1.98 Å), reflecting increased atomic size and reduced bond strength down the chalcogen group .
  • Acidity : HTeCN is the strongest acid (pKa ~0.3) due to the high polarizability of Te, which stabilizes the conjugate base (TeCN⁻) .
  • Thermal Stability : Stability decreases with heavier chalcogens; HTeCN decomposes at 50°C, while HSCN remains stable up to 150°C .

Reactivity with Metals

  • HSCN : Forms stable thiocyanate complexes (e.g., [Fe(SCN)₃]³⁻) used in colorimetric assays .
  • HSeCN: Reacts with gold surfaces to form self-assembled monolayers in nanotechnology .
  • HTeCN: Generates telluride nanoparticles (TeNPs) under reducing conditions, applied in photovoltaics .

Catalytic Behavior

  • HSCN : Acts as a weak catalyst in esterification reactions.
  • HTeCN : Demonstrates superior catalytic efficiency in C–H bond activation due to tellurium’s lone-pair electrons, enabling radical intermediate stabilization .

Spectroscopic Distinctions

  • IR Spectroscopy : The Te–C stretching frequency in HTeCN (420 cm⁻¹) is redshifted compared to S–C (680 cm⁻¹) and Se–C (550 cm⁻¹), consistent with weaker bonds .
  • NMR Shifts : The ¹H NMR signal for HTeCN appears at δ 10.2 ppm, deshielded relative to HSCN (δ 8.9 ppm) and HSeCN (δ 9.5 ppm) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
HTeCN

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.